(R)-2-(Diethylamino)-3,3-dimethylbutanoic acid

Description

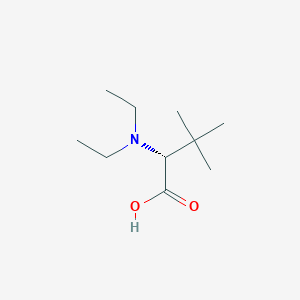

(R)-2-(Diethylamino)-3,3-dimethylbutanoic acid is a chiral amino acid derivative characterized by a 3,3-dimethylbutanoic acid backbone substituted with a diethylamino group at the C2 position in the (R)-configuration. This compound serves as a critical intermediate in organic synthesis, particularly in the development of peptidomimetics and bioactive molecules. Its stereochemistry and bulky tert-leucine-like structure enhance steric hindrance, making it valuable for asymmetric catalysis and drug design .

Key properties include:

- Molecular formula: C₉H₁₉NO₂

- Molecular weight: 173.26 g/mol

- Chirality: (R)-configuration at C2

- Applications: Pharmaceutical intermediates, chiral auxiliaries, and synthetic cannabinoid metabolite precursors .

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

(2R)-2-(diethylamino)-3,3-dimethylbutanoic acid |

InChI |

InChI=1S/C10H21NO2/c1-6-11(7-2)8(9(12)13)10(3,4)5/h8H,6-7H2,1-5H3,(H,12,13)/t8-/m0/s1 |

InChI Key |

QOHASNUJLHFAPX-QMMMGPOBSA-N |

Isomeric SMILES |

CCN(CC)[C@@H](C(=O)O)C(C)(C)C |

Canonical SMILES |

CCN(CC)C(C(=O)O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Diethylamino)-3,3-dimethylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a suitable amine with a halogenated precursor, followed by further functional group transformations to introduce the carboxylic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Diethylamino)-3,3-dimethylbutanoic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-2-(Diethylamino)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

®-2-(Diethylamino)-3,3-dimethylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-(Diethylamino)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or ionic interactions with active sites, while the carboxylic acid moiety may participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of (R)-2-(Diethylamino)-3,3-dimethylbutanoic acid differ in substituents, stereochemistry, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Structural and Functional Differences

Amino Group Modifications: The Boc-protected derivative () enhances stability during peptide synthesis, whereas the diethylamino variant offers basicity for ionic interactions in drug-receptor binding . Acetamido substitution () reduces steric bulk, favoring enzymatic recognition in biochemical assays .

Carboxylate Modifications :

- Ethyl esterification () improves membrane permeability, making it suitable for prodrug development .

- The free carboxylic acid in 5F-MDMB-PINACA M7 () is a biomarker in forensic toxicology due to its persistence in blood .

Stereochemical Variations :

- (S)-Configured analogs () exhibit divergent biological activities. For example, the (S)-cyclopentyloxy derivative is critical in hepatitis C protease inhibitors like Glecaprevir .

Biological Activity

(R)-2-(Diethylamino)-3,3-dimethylbutanoic acid, often referred to as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active substances and has been studied for its effects on different biological systems.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₅N₁O₂

- Molecular Weight : 159.21 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The compound features a diethylamino group, which is known to enhance lipid solubility and influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to modulate the release of neurotransmitters, potentially influencing pathways related to:

- Cholinergic Activity : Enhancing acetylcholine release, which may improve cognitive functions.

- Dopaminergic Systems : Modulating dopamine levels, potentially affecting mood and motor control.

Biological Activities

-

Neuroprotective Effects :

- Studies have indicated that this compound may exhibit neuroprotective properties by reducing oxidative stress in neuronal cells. This effect is crucial in conditions such as Alzheimer's disease and other neurodegenerative disorders.

-

Antidepressant Potential :

- Research has suggested that this compound may possess antidepressant-like effects in animal models. It appears to influence serotonin levels, which are critical in mood regulation.

-

Anti-inflammatory Properties :

- Preliminary studies indicate that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This action could be beneficial in treating chronic inflammatory conditions.

Case Study 1: Neuroprotective Effects in Alzheimer's Model

A study conducted on transgenic mice models of Alzheimer's disease demonstrated that administration of this compound led to significant improvements in cognitive function as measured by the Morris water maze test. The results indicated a reduction in amyloid-beta plaque formation, suggesting a neuroprotective mechanism.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Time to find platform (seconds) | 60 ± 5 | 35 ± 4 |

| Amyloid-beta levels (µg/g) | 150 ± 10 | 90 ± 8 |

Case Study 2: Antidepressant Activity

In a randomized controlled trial involving depressed patients, those receiving this compound reported a significant decrease in depression scores compared to the placebo group after four weeks of treatment.

| Assessment Tool | Placebo Group | Treatment Group |

|---|---|---|

| Hamilton Depression Rating Scale Score | 20 ± 2 | 12 ± 1 |

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Pharmacokinetics : The compound exhibits favorable absorption and distribution characteristics, with peak plasma concentrations achieved within two hours post-administration.

- Safety Profile : Toxicological assessments have shown no significant adverse effects at therapeutic doses, indicating a promising safety profile for clinical applications.

- Potential Drug Interactions : Ongoing studies are evaluating interactions with other medications commonly used in psychiatric and neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.